![molecular formula C42H42EuF21O6 B1582792 Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate CAS No. 34788-82-4](/img/no-structure.png)

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

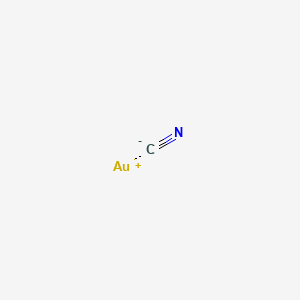

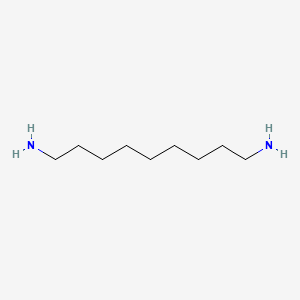

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate, also known as Eu(hfc)3, is a compound involving the lanthanide metal europium . It’s used as an optically active NMR shift reagent .

Synthesis Analysis

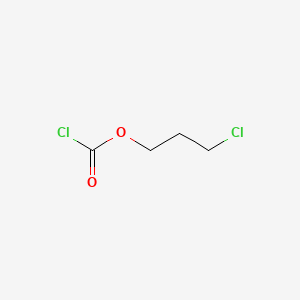

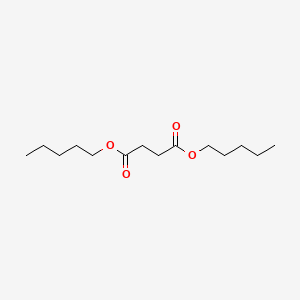

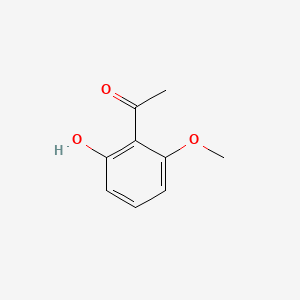

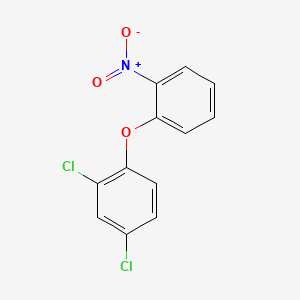

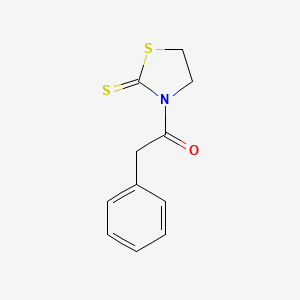

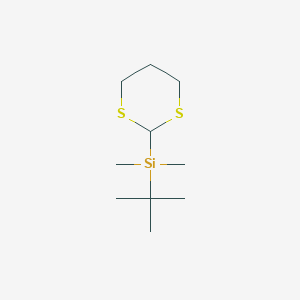

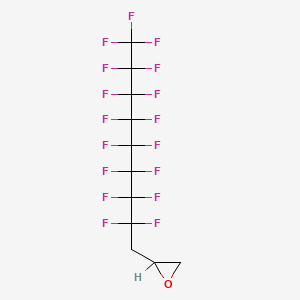

The synthesis of this compound involves complex chemical reactions. One method involves the use of 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis

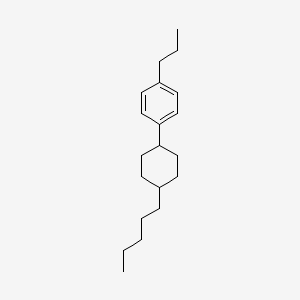

The molecular structure of this compound is complex due to the presence of europium and the heptafluoro-1-butanol group . The structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, europium compounds can react with air to form a dark oxide coating . They also dissolve readily in dilute sulfuric acid to form pale pink solutions .Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. For example, it has a melting point of 156-158 °C . More detailed properties can be found in specific databases .科学的研究の応用

Luminescence Applications

Europium complexes, particularly those with fluorinated ligands, are celebrated for their exceptional luminescence properties. For instance, europium(III) complexes incorporated into sol-gel derived host materials exhibit notably higher quantum efficiencies than EuCl3 in both solution and solid state, thanks to their narrow emission bands, especially the laser-active 610-nm band, making them ideal for optical applications (Matthews & Knobbe, 1993). The synthesis of europium(III) complexes with 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione and their photoluminescent behavior further underline the potential of these complexes in developing high-efficiency luminescence materials, offering superior quantum efficiencies and lifetimes when compared to water-coordinated complexes (Wang et al., 2015).

Probes for Biological and Environmental Monitoring

Europium(III) complexes have found applications as responsive probes in biological and environmental monitoring due to their unique luminescence properties. For example, certain europium complexes have been evaluated for their ability to bind proteins and oxy-anions, showcasing their potential as responsive probes for monitoring local changes in the cellular environment, with some complexes showing selectivity for citrate or hydrogencarbonate, making them useful for ratiometric analysis in microscopy (Murray et al., 2008).

Optical and Structural Characterization

The structural characterization of europium complexes contributes to our understanding of their luminescence and other physical properties. Studies on europium complexes featuring fluorinated β-diketonate ligands have provided insights into their coordination chemistry and luminescence mechanisms, highlighting the importance of ligand-to-metal energy transfer efficiencies and the impact of complex stability and intracellular localization on their photophysical properties (Silva et al., 2007).

Light-Conversion Molecular Devices

Certain europium(III) complexes, such as those with 1,10-phenanthroline-N-oxide, demonstrate remarkable luminescence quantum yields and long lifetimes, making them promising candidates for light-conversion molecular devices. These complexes exhibit a high degree of efficiency in converting absorbed light into luminescence, opening up new avenues for their application in lighting and display technologies (Donegá et al., 1996).

Innovative Sol-Gel and ORMOSIL Hosts for Dopants

The embedding of europium(III) complexes into innovative host materials like ORMOSILs through the sol-gel process has been explored to enhance their luminescent properties. Studies have focused on the interactions between europium dopants and the host matrix, comparing the emission behavior of europium complexes in different ORMOSIL gel materials, which could lead to the development of advanced optical sources and sensors (Matthews, Wang, & Knobbe, 1994).

特性

CAS番号 |

34788-82-4 |

|---|---|

製品名 |

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

分子式 |

C42H42EuF21O6 |

分子量 |

1193.7 g/mol |

IUPAC名 |

europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3 |

InChIキー |

VGLKHVQPWGFXEG-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

正規SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

その他のCAS番号 |

34788-82-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。